Higher Computed LogP (4.16) vs. 4'-Chloro Regioisomer (3.78) Dictates Superior Lipophilicity for Membrane-Permeable Designs
3-(4-Chlorophenyl)-2'-methoxypropiophenone (CAS 898787-62-7) exhibits a higher computed LogP (4.16) compared to its regioisomer 4'-Chloro-3-(2-methoxyphenyl)propiophenone (CAS 898769-91-0, LogP 3.78) [1]. This difference of 0.38 LogP units translates to a greater than 2-fold increase in lipophilicity, a critical parameter for passive membrane permeability and target engagement in cellular assays [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 4.16 |
| Comparator Or Baseline | 4'-Chloro-3-(2-methoxyphenyl)propiophenone (CAS 898769-91-0), LogP = 3.78 |
| Quantified Difference | ΔLogP = +0.38 |
| Conditions | Computed values using ACD/Labs or similar in silico prediction models. |
Why This Matters
This quantified lipophilicity difference can be decisive for medicinal chemistry programs targeting intracellular targets where optimal membrane permeability is required.
- [1] Molbase. 3-(4-chlorophenyl)-1-(2-methoxyphenyl)propan-1-one. CAS 898787-62-7. https://qiye.molbase.cn/898787-62-7.html View Source
- [2] Kuujia. Cas no 898787-62-7 (3-(4-Chlorophenyl)-2'-methoxypropiophenone). https://www.kuujia.com/cas-898787-62-7.html View Source
